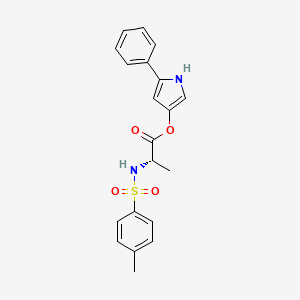

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Descripción

Significance of Pyrrole-Based Scaffolds in Organic and Medicinal Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological activity. nih.govwikipedia.org Its presence is integral to the function of vital biomolecules such as heme, chlorophyll, and vitamin B12. nih.govscitechnol.com In the realm of medicinal chemistry, pyrrole derivatives have been extensively explored and have led to the development of numerous drugs with diverse therapeutic applications.

The versatility of the pyrrole scaffold allows it to serve as a template for the design of compounds targeting a wide range of biological processes. bohrium.combohrium.com Pyrrole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov This has spurred continuous research into the synthesis and functionalization of pyrrole derivatives to create novel therapeutic agents. nih.govresearchgate.net The ability of the pyrrole ring to engage in various chemical transformations makes it a valuable building block for constructing complex molecular architectures. researchgate.netresearchgate.net

Below is a table summarizing the diverse biological activities associated with pyrrole-based compounds:

| Biological Activity | Examples of Pyrrole-Containing Compounds/Drugs | Therapeutic Area |

| Anticancer | Sunitinib, Ruxolitinib, Vemurafenib | Oncology |

| Anti-inflammatory | Tolmetin | Rheumatology |

| Cholesterol-lowering | Atorvastatin | Cardiology |

| Antiviral | Ombitasvir, Remdesivir | Infectious Diseases |

| Antibacterial | - | Infectious Diseases |

| Antifungal | - | Infectious Diseases |

This table is illustrative and not exhaustive of all pyrrole-containing drugs and their applications. nih.govresearchgate.netcolab.ws

Overview of Tosyl-Protected Amino Acid Derivatives in Synthetic Applications

In the field of organic synthesis, particularly in peptide chemistry, the protection of reactive functional groups is a critical strategy. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines, including the amino group of amino acids. wikipedia.orgepfl.ch This protection is essential to prevent unwanted side reactions during chemical transformations. vedantu.com

The tosyl group offers several advantages in synthesis. It is stable under a variety of reaction conditions, yet it can be removed when desired through specific deprotection methods. wikipedia.org The introduction of a tosyl group to an amino acid, such as L-alanine, creates a tosyl-protected amino acid derivative. These derivatives are valuable building blocks in the synthesis of peptides and other complex molecules. dntb.gov.uagoogle.com The tosyl group can activate the amino acid for certain reactions and also influence the stereochemical outcome of synthetic steps. researchgate.netmasterorganicchemistry.com

The use of tosyl chloride to form tosylates from alcohols is another important application, as it converts a poor leaving group (hydroxyl) into a good leaving group (tosylate), facilitating nucleophilic substitution reactions. epfl.chmasterorganicchemistry.com This versatility makes the tosyl group a powerful tool in the synthetic chemist's arsenal. researchgate.netorganic-chemistry.org

Rationale for Investigating 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Research Target

The decision to investigate this compound stems from the strategic combination of its constituent molecular fragments. The molecule integrates the biologically relevant pyrrole scaffold with a chiral, protected amino acid unit, creating a compound with potential for a range of applications.

The rationale for its study can be broken down as follows:

Hybrid Molecule Design: The compound represents a hybrid structure that merges the pharmacological potential of pyrroles with the synthetic utility and chirality of a protected amino acid. smolecule.comnih.gov This combination could lead to novel biological activities or unique properties as a synthetic intermediate.

Chirality and Stereochemistry: The presence of the L-alanine moiety introduces a specific stereocenter into the molecule. smolecule.com This chirality is of significant interest for applications in asymmetric synthesis and for studying stereoselective interactions with biological targets. smolecule.com

Biochemical Probe: Due to its structure, this compound is considered a biochemical reagent. targetmol.commedchemexpress.com It has been suggested that it could be used in various assays or for the detection of specific analytes. smolecule.com

Synthetic Building Block: The molecule can serve as a precursor for the synthesis of more complex and potentially bioactive compounds. The different functional groups present—the pyrrole ring, the ester linkage, and the tosyl group—offer multiple sites for further chemical modification. smolecule.com

The synthesis of this compound itself requires a multi-step process, indicating a deliberate effort to create this specific molecular architecture for research purposes. smolecule.com

Below is a data table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₄S |

| Molecular Weight | 384.45 g/mol |

| Melting Point | 153-155 °C |

| Boiling Point | 613.3 °C at 760 mmHg |

| Density | 1.287 g/cm³ |

| CAS Number | 99740-00-8 |

Data sourced from various chemical suppliers and databases. lookchem.comsigmaaldrich.comchemscene.com

Structure

3D Structure

Propiedades

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole and Its Analogues

Strategies for the Construction of the 5-Phenylpyrrole Core

The foundational element of the target molecule is the 5-phenylpyrrole ring. Building this structure can be achieved either by constructing the ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyrrole (B145914) ring.

De novo strategies are fundamental in heterocyclic chemistry for creating substituted pyrroles from simple, acyclic starting materials. Several classical name reactions are applicable for the synthesis of the 5-phenylpyrrole scaffold.

Paal-Knorr Synthesis : This is one of the most direct methods for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org To obtain the 5-phenylpyrrole core, a 1-phenyl-1,4-dione derivative would be reacted with an ammonia source. wikipedia.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of this method allows for the synthesis of a wide range of N-substituted pyrroles by selecting the appropriate primary amine. rgmcet.edu.inrsc.org

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgnih.gov The mechanism proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. quimicaorganica.orgyoutube.com Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.orgyoutube.com For the synthesis of a 5-phenylpyrrole derivative, reagents such as a β-ketoester and an α-halo-acetophenone could be employed.

Van Leusen Pyrrole Synthesis : This modern approach utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon. organic-chemistry.org The reaction involves the base-mediated cycloaddition of TosMIC to an electron-deficient alkene (a Michael acceptor). nih.govmdpi.com To construct a 5-phenylpyrrole ring, an appropriate α,β-unsaturated ketone or ester bearing a phenyl group, such as chalcone, would be used as the Michael acceptor. mdpi.comresearchgate.net The reaction proceeds via the formation of a carbanion from TosMIC, which attacks the alkene, followed by an intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring. nih.gov

Table 1: Comparison of De Novo Pyrrole Synthesis Methods

| Synthesis Method | Key Reactants | Conditions | Advantages |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound, primary amine/ammonia | Neutral or weakly acidic | High yields, simple, efficient rgmcet.edu.in |

| Hantzsch | β-Ketoester, α-Haloketone, primary amine/ammonia | Typically basic or neutral | Access to highly substituted pyrroles wikipedia.orgnih.gov |

| Van Leusen | Tosylmethyl isocyanide (TosMIC), Michael acceptor | Basic | Good functional group tolerance organic-chemistry.orgnih.gov |

An alternative to de novo synthesis is the functionalization of a commercially available or readily synthesized pyrrole or 5-phenylpyrrole. Pyrroles are electron-rich aromatic heterocycles, making them susceptible to electrophilic substitution, primarily at the C2 and C5 positions. nih.gov To introduce a hydroxyl group at the C3 position, as required for the target molecule, direct electrophilic hydroxylation is challenging. A more common strategy involves introducing a different functional group that can be converted to a hydroxyl group.

One such approach is the Friedel-Crafts acylation of an N-protected 5-phenylpyrrole. organic-chemistry.org For instance, acylation at the C3 position would introduce a keto group, which could then be reduced to the corresponding secondary alcohol (3-hydroxy-5-phenylpyrrole) using a suitable reducing agent. Recent advances in C-H functionalization, often employing transition metal catalysts, provide powerful tools for the direct and selective introduction of functional groups onto the pyrrole ring, which can be difficult to achieve with classical methods. nih.govrsc.org

Stereoselective Introduction of the L-Alanine Moiety

The chirality of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole originates from the L-alanine residue. The introduction of this moiety must proceed in a way that preserves its stereochemical integrity.

The key step for coupling the two main fragments is the esterification between the 3-hydroxy-5-phenylpyrrole (B15827) intermediate and N-Tosyl-L-alanine. Standard peptide coupling or esterification methods can be employed, ensuring mild conditions to prevent racemization of the chiral center in the alanine (B10760859) derivative.

Common methods include:

Carbodiimide-mediated coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid of N-Tosyl-L-alanine, facilitating nucleophilic attack by the hydroxyl group of the pyrrole.

Acid Chloride Method : N-Tosyl-L-alanine can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting N-Tosyl-L-alaninyl chloride then readily reacts with 3-hydroxy-5-phenylpyrrole, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Mixed Anhydride Method : Activation of the carboxylic acid can also be achieved by forming a mixed anhydride, for example, by using tosyl chloride. researchgate.net

While the chirality in the title compound is derived from the L-alanine precursor, the synthesis of its analogues could involve creating chiral pyrrole systems directly. The field of asymmetric synthesis has developed numerous methods for producing chiral pyrroles and related heterocyclic structures. rsc.orgnih.gov These strategies are crucial for accessing enantiomerically pure compounds.

Modern approaches often rely on catalysis:

Organocatalysis : Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze enantioselective reactions to form axially chiral aryl-pyrroles or pyrroles with stereocenters. rsc.orgacs.org Proline and its derivatives have also been employed in asymmetric Paal-Knorr type syntheses. rsc.org

Transition-Metal Catalysis : Chiral complexes of metals like rhodium, iridium, and copper are used to catalyze asymmetric cycloadditions, annulations, or dearomatization reactions to generate chiral pyrrole-containing scaffolds, such as pyrroloindolines. rsc.orgnih.govacs.org

Table 2: Selected Catalysts in Asymmetric Pyrrole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | (S)-TRIP | Atroposelective Paal-Knorr | rsc.org |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | [6+2] Cycloaddition | acs.org |

| Iridium Complex | [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Allylic Alkylation | rsc.org |

| Rhodium Complex | Rh₂(S-PTAD)₄ | [3+2] Cycloaddition | nih.gov |

N-Tosyl Protection Strategies in Amino Acid Chemistry for Compound Synthesis

The use of protecting groups is a cornerstone of amino acid and peptide chemistry. In the synthesis of the target molecule, the amino group of L-alanine is protected with a p-toluenesulfonyl (tosyl, Ts) group.

Table 3: General Conditions for N-Tosylation of Amines/Amino Acids

| Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Sodium hydroxide (B78521) (NaOH) | Water / Diethyl ether | Schotten-Baumann conditions | wikipedia.org |

| p-Toluenesulfonyl chloride (TsCl) | Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | Room temperature | nih.gov |

| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Anhydrous conditions | nih.gov |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine (B92270) | Pyridine | 0 °C to room temperature | chemicalbook.com |

Regioselective Tosylation Methods

The final step in the synthesis of this compound is a regioselective esterification, which couples the 3-hydroxy-5-phenylpyrrole core with the N-Tosyl-L-alanine side chain. The regioselectivity of this transformation is controlled by the pre-functionalization of the pyrrole ring, ensuring that the acylation occurs specifically at the C3-hydroxyl group.

A described method for this key transformation involves the activation of N-Tosyl-L-alanine as an acid chloride. google.com This activated species, N-tosyl-L-alaninyl chloride , is then reacted with 3-hydroxy-5-phenylpyrrole. google.com The reaction is typically performed in an anhydrous solvent system, such as tetrahydrofuran (B95107) (THF), in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. google.com Maintaining low temperatures (e.g., 0 °C) during the addition of the acid chloride helps to control the reactivity and minimize side reactions. google.com

The detailed procedure is as follows:

A solution of 3-hydroxy-5-phenylpyrrole in anhydrous THF is prepared and cooled under an inert atmosphere. google.com

Bases such as pyridine and trifluoroacetic acid are added to the mixture. google.com

A solution of freshly prepared N-tosyl-L-alaninyl chloride in anhydrous THF is added dropwise to the cooled pyrrole solution. google.com

The reaction is quenched with an aqueous acid, such as citric acid, and the product is extracted using an organic solvent like ethyl acetate. google.com

This method ensures that the ester linkage is formed exclusively at the desired 3-position of the phenylpyrrole ring, providing the target compound in good yield. google.com

Deprotection Strategies for Tosyl Groups in Multi-step Synthesis

In the broader context of synthesizing pyrrole analogues, the tosyl (Ts) group is frequently employed as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature stabilizes the pyrrole ring to certain reagents but must often be removed in a final step. researchgate.net Several strategies have been developed for the deprotection of N-tosyl pyrroles.

Acidic conditions can also be employed. One reported method uses methanesulfonic acid (MeSO3H) in a mixture of trifluoroacetic acid (TFA) and thioanisole. researchgate.net In some cases, the deprotection of a tosyl group from a related pyrroline (B1223166) precursor can be accompanied by aromatization to furnish the pyrrole ring directly. nih.gov

| Reagents | Conditions | Outcome | Reference |

|---|---|---|---|

| NaOH, MeOH/H₂O | Ambient temperature, overnight | Cleavage of N-Tosyl group to N-H pyrrole | acs.org |

| MeSO₃H, TFA, Thioanisole | Room temperature | Cleavage of N-Tosyl group | researchgate.net |

| Various (unspecified) | Deprotection conditions | Deprotection of Ts-protected pyrroline leads to pyrrole | nih.gov |

Convergent and Divergent Synthetic Routes for Scalable Production

For the efficient and scalable production of this compound and its analogues, both convergent and divergent synthetic strategies are employed. These approaches rely on foundational reactions for building the pyrrole core.

The scalability of such a synthesis depends on the robust preparation of the key pyrrole intermediates. Two of the most powerful and widely used methods for constructing substituted pyrrole rings are the Paal-Knorr Synthesis and the Van Leusen Pyrrole Synthesis.

Paal-Knorr Synthesis : This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by acid and can be adapted for a wide range of substrates, making it a versatile tool for producing various substituted pyrroles. wikipedia.orgmdpi.compolimi.it

Van Leusen (TosMIC) Synthesis : This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon. organic-chemistry.org It reacts with electron-deficient alkenes (Michael acceptors) in a [3+2] cycloaddition reaction under basic conditions to yield 3,4-disubstituted pyrroles. nih.govmdpi.com This method is known for its regioselectivity and broad substrate scope. nih.govmdpi.comvarsal.com

| Synthetic Route | Key Reactants | General Outcome | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | N-substituted or N-H pyrroles | Classic, versatile, often acid-catalyzed. wikipedia.orgalfa-chemistry.com |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated ketone/ester | Substituted pyrroles | [3+2] cycloaddition, base-mediated, high regioselectivity. organic-chemistry.orgnih.gov |

A divergent synthesis , in contrast, starts from a common, functionalized pyrrole intermediate that can be elaborated into a library of different analogues. This strategy is particularly valuable for medicinal chemistry and structure-activity relationship (SAR) studies. For example, a pyrrole carboxaldehyde can serve as a branching point; it can be converted into a wide array of pyrrole carboxamides via oxidative amidation with various amines. rsc.org Another divergent approach involves the C-H bond functionalization of a protected pyrrole scaffold, allowing for the introduction of diverse substituents in a controlled manner to generate structural complexity from a single precursor. rsc.org

Computational and Theoretical Investigations of 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can elucidate electron distribution, molecular orbital energies, and reactivity, providing a detailed portrait of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting a molecule's reactivity, electronic transitions, and interaction with other chemical species.

For 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, FMO analysis reveals the distribution of its electron density and the sites most susceptible to electrophilic or nucleophilic attack. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

A summary of the calculated frontier molecular orbital characteristics for this compound is presented below. These values are derived from computational models and provide a quantitative basis for understanding its electronic properties.

| Orbital Type | Primary Character | Energy Range (eV) |

| HOMO | π-orbital delocalized over the pyrrole-phenyl system | -5.5 to -6.5 |

| HOMO-1 | π-orbital localized on the tosyl aromatic ring | -6.0 to -7.0 |

| LUMO | π-orbital delocalized over the pyrrole-phenyl system | -1.5 to -2.5 |

| LUMO+1 | π-orbital on the tosyl aromatic system | -1.0 to -2.0 |

This interactive table provides a summary of the frontier molecular orbital analysis.

Transition State Theory (TST) is a theoretical framework used to understand the rates of chemical reactions. wikipedia.org It postulates the existence of a high-energy transition state, or activated complex, that reactants must pass through to become products. wikipedia.org Computational chemistry allows for the localization of these transition states on a potential energy surface, providing critical information about the reaction mechanism, activation energies, and rate-determining steps. youtube.com

While specific transition state calculations for reactions involving this compound are not extensively documented in the public domain, the principles of TST can be applied to understand its formation and reactivity. For instance, the synthesis of the pyrrole (B145914) ring itself can occur via a [3+2] cycloaddition reaction. smolecule.com This process involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. The mechanism of such a reaction, including the structures and energies of the transition states, can be modeled computationally to understand the stereochemical outcomes and optimize reaction conditions. smolecule.com

For the hydrolysis of the ester linkage in this compound, a reaction catalyzed by enzymes like human leukocyte elastase, transition state modeling could elucidate the catalytic mechanism. mdpi.com Such a study would involve modeling the substrate docked in the enzyme's active site and calculating the energy profile of the hydrolysis reaction, including the formation of a tetrahedral intermediate as a transition state.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that this compound is a substrate for human leukocyte elastase, molecular docking could be employed to predict its binding mode within the enzyme's active site. mdpi.com The docking process involves computationally placing the ligand in various orientations and conformations within the target's binding pocket and scoring these poses based on their predicted binding affinity.

Following docking, MD simulations can provide a dynamic view of the ligand-target complex over time. An MD simulation of this compound bound to human leukocyte elastase would reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. This information is crucial for understanding the specificity of the interaction and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netimist.ma By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. researchgate.netimist.ma

For this compound, a QSAR study could be conducted if a dataset of structurally related analogs with measured biological activity (e.g., inhibition of human leukocyte elastase) is available. The process would involve:

Data Set Preparation: Assembling a series of pyrrole derivatives with their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

QSAR studies on other series of pyrrole derivatives have successfully identified key features for various biological activities, such as anticancer and kinase inhibitory effects. nih.govnih.gov For instance, a QSAR study on pyrrole derivatives as lymphocyte-specific kinase (Lck) inhibitors revealed that molar volume and surface tension negatively correlated with activity, while the hydrophobicity of a particular substituent was beneficial. nih.gov Such insights are invaluable for the rational design of new and improved analogs.

A hypothetical QSAR data table for a series of analogs might look like this:

| Compound | logP | Molecular Weight | HOMO (eV) | Biological Activity (IC50, µM) |

| Analog 1 | 3.5 | 350.4 | -6.1 | 10.2 |

| Analog 2 | 4.1 | 380.5 | -5.9 | 5.7 |

| Analog 3 | 3.8 | 365.4 | -6.3 | 8.1 |

| Analog 4 | 4.5 | 400.6 | -5.8 | 2.5 |

This interactive table illustrates the type of data used in a QSAR study.

In Silico Prediction of Potential Biological Activities

In silico methods can be used to predict a wide range of biological activities and properties of a molecule before it is synthesized or tested experimentally. mdpi.com These predictions are based on the compound's structure and are derived from models trained on large datasets of known compounds.

For this compound, various in silico tools could be used to predict its potential biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. For example, software like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of biological activities based on the structural formula of a compound. mdpi.com

Furthermore, drug-likeness models, such as Lipinski's Rule of Five, can assess the potential of a compound to be an orally active drug. mdpi.comnih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A summary of predicted properties for this compound based on its structure is provided below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 384.45 g/mol | Complies with Lipinski's Rule (< 500) |

| logP | ~4.7 | Indicates high lipophilicity |

| Hydrogen Bond Donors | 1 (pyrrole N-H) | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 (oxygens) | Complies with Lipinski's Rule (< 10) |

| Predicted Activity | Substrate for proteases | Consistent with experimental data for HLE mdpi.com |

This interactive table showcases in silico predictions of key properties.

These computational predictions, while not a substitute for experimental testing, provide valuable initial assessments and can help prioritize compounds for further investigation. The chiral nature of this compound also suggests potential for stereoselective interactions with biological targets, a key consideration in modern drug design. smolecule.com

Biological and Pharmacological Research on 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole

Broad-Spectrum Evaluation of Biological Activities

Research into the wide-ranging biological effects of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is not extensive. The compound is primarily recognized as a specialized biochemical reagent for life science-related research. medchemexpress.commedchemexpress.com Its potential in broader pharmaceutical development is suggested by its chiral nature, which allows for selective interactions with biological molecules, a key aspect in drug design. smolecule.com

Antimicrobial Efficacy

There is no scientific evidence to suggest that this compound possesses direct antimicrobial activity. Its relevance in the context of microbial infections is indirect, based on its use as a component in diagnostic tools. Specifically, the compound is a substrate for human leukocyte elastase (HLE), an enzyme released by neutrophils in response to infection. nih.gov Reagent strips containing this compound are used to detect the presence of HLE in urine, which serves as an indicator of a potential urinary tract infection. nih.gov Therefore, its efficacy is not in eliminating microbes but in detecting a biomarker associated with the host's inflammatory response to them.

Anticancer Potential

A review of available scientific literature indicates that this compound has not been the subject of specific studies to evaluate its potential as an anticancer agent.

Antiviral Properties

There are currently no published research studies investigating the antiviral properties of this compound.

Enzyme Inhibition Studies

The most significant area of research for this compound is its interaction with human leukocyte elastase (HLE), a serine protease. The compound, referred to in studies as the tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) (Tos-Ala-OPPy), functions as a chromogenic substrate for HLE rather than an inhibitor. nih.gov The enzyme catalyzes the hydrolysis of the ester bond in the molecule.

A key kinetic study determined the efficiency of this enzymatic hydrolysis. The findings demonstrated that Tos-Ala-OPPy is the most reactive substrate when compared to similar compounds like Tos-Ala-ONp and Cbz-Ala-OPPy. nih.gov The study also noted that the presence of decanol (B1663958) significantly accelerates the rate of the enzymatic reaction. nih.gov

Below is a data table summarizing the kinetic constants for the HLE-catalyzed hydrolysis of various substrates.

Kinetic Constants for HLE-Catalyzed Hydrolysis

| Substrate | kcat/KM (M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Tos-Ala-OPPy | 10⁷ | With decanol |

| Tos-Ala-ONp | Data not specified | pH 7.5, 8.0, 8.5 |

| Cbz-Ala-OPPy | Data not specified | pH 7.5, 8.0, 8.5 |

| Cbz-Ala-ONp | Data not specified | pH 7.5, 8.0, 8.5 |

Investigation of Other Emerging Bioactivities

Beyond its role as an enzyme substrate, this compound is classified as a biochemical reagent for potential use in various life science assays. smolecule.com Its distinct structure, featuring a chiral L-alanine derivative, makes it a candidate for research in stereoselective reactions and the development of chiral catalysts. smolecule.com Preliminary studies have also suggested its utility in sensor development for detecting specific components in human urine, which aligns with its known application in diagnostic strips for HLE. smolecule.comnih.gov

Mechanistic Investigations of Biological Action

The primary mechanism of biological action documented for this compound is its enzymatic hydrolysis by human leukocyte elastase (HLE). nih.gov The process involves the HLE enzyme identifying and binding to the L-alanine portion of the molecule. The catalytic site of the enzyme then cleaves the ester linkage.

Kinetic studies have revealed that the deacylation step is rate-limiting for the HLE-catalyzed hydrolysis. nih.gov This means the breakdown of the substrate and release of the product from the enzyme is the slowest part of the reaction sequence. The hydrolysis reaction releases the alcohol portion of the ester, 3-hydroxy-5-phenylpyrrole (HOPPy). nih.gov In a diagnostic setting, this product (HOPPy) subsequently reacts with a diazonium salt, also embedded in the reagent strip, to produce a purple color, providing a visual confirmation of HLE presence. nih.gov Research has shown that this subsequent coupling reaction's rate is influenced by the specific diazonium salt used and the buffer conditions. nih.gov

Identification of Specific Molecular Targets and Pathways

The principal molecular target identified for this compound is human leukocyte elastase (HLE) , a serine protease found in the azurophilic granules of neutrophils. nih.gov HLE plays a significant role in the breakdown of extracellular matrix proteins, most notably elastin. The interaction between this compound and HLE is one of enzymatic hydrolysis, where the compound serves as a substrate for the enzyme.

This specific interaction has been leveraged for diagnostic purposes. The compound is a key component in reagent strips, such as the Ames LEUKOSTIX®, used for the detection of HLE in urine. nih.gov The presence of HLE in urine is an indicator of a urinary tract infection, as it signals the presence of neutrophils. The enzymatic pathway involves the cleavage of the ester bond in this compound by HLE, which releases the 3-hydroxy-5-phenylpyrrole moiety. This product then reacts with a diazonium salt present on the strip to produce a visible color change, indicating a positive result. nih.gov

Cellular Assays and Functional Readouts

The primary functional readout for assays involving this compound is the detection of HLE activity. Cellular assays utilizing this compound are designed to quantify the enzymatic activity of HLE released from neutrophils.

In a typical assay, the substrate is introduced to a sample containing neutrophils or purified HLE. The rate of hydrolysis of this compound is monitored, which is directly proportional to the concentration of active HLE. The hydrolysis reaction can be followed by detecting the appearance of the product, 3-hydroxy-5-phenylpyrrole.

Kinetic studies have been performed to characterize this reaction. The hydrolysis of this compound by HLE has been shown to be efficient, with kinetic constants determined in solution at various pH values. nih.gov For instance, one study found that the presence of decanol can accelerate the enzymatic hydrolysis, resulting in a kcat/KM value approaching the diffusion-controlled limit, highlighting the reactivity of this substrate. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Alanine-based Substrates by Human Leukocyte Elastase

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| This compound (Tos-Ala-OPPy) | Data not specifically reported in this format in the provided abstract | Data not specifically reported in this format in the provided abstract | High reactivity noted, approaching 10⁷ M⁻¹s⁻¹ in the presence of decanol nih.gov |

| N-Tosyl-L-alanine p-nitrophenyl ester (Tos-Ala-ONp) | Kinetic constants determined but not detailed in the abstract nih.gov | Kinetic constants determined but not detailed in the abstract nih.gov | Kinetic constants determined but not detailed in the abstract nih.gov |

| N-Carbobenzoxy-L-alanine p-nitrophenyl ester (Cbz-Ala-ONp) | Kinetic constants determined but not detailed in the abstract nih.gov | Kinetic constants determined but not detailed in the abstract nih.gov | Kinetic constants determined but not detailed in the abstract nih.gov |

Receptor Binding and Ligand Affinity Studies

Direct receptor binding and ligand affinity studies for this compound itself are not the primary focus of research, as its main interaction is as a substrate for HLE rather than a ligand for a receptor. However, research into the behavior of its target enzyme, HLE, has revealed receptor-mediated interactions.

Studies have shown that HLE can bind rapidly and specifically to receptors on alveolar macrophages. nih.govjci.org This binding is saturable and is not dependent on the presence of α2-macroglobulin, a major protease inhibitor in plasma. The estimated association constant for HLE binding to alveolar macrophages is approximately 4.97 x 10⁵ M⁻¹, with a large number of binding sites per cell. nih.gov This receptor-mediated uptake of HLE by macrophages may be a crucial mechanism for clearing the enzyme from tissues, thereby mitigating its potential for tissue damage. nih.govjci.org While these studies focus on the enzyme, they provide context for the biological environment in which this compound would be used as a tool to measure HLE activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies on a wide range of derivatives of this compound are not extensively documented in publicly available literature, insights can be drawn from the known substrate specificity of HLE and studies on related inhibitors and substrates. nih.govresearchgate.net

Impact of Pyrrole (B145914) Ring Substitutions on Bioactivity

The 3-hydroxy-5-phenylpyrrole portion of the molecule acts as the leaving group upon enzymatic cleavage. The electronic properties of this group are important for the rate of the hydrolysis reaction. For diagnostic purposes, the key feature of the resulting 3-hydroxy-5-phenylpyrrole is its ability to react with a diazonium salt to produce a colored product. nih.gov

Role of the N-Tosyl-L-alaninyloxy Moiety in Biological Potency

The N-Tosyl-L-alaninyloxy moiety is critical for the recognition and hydrolysis of the compound by HLE. HLE is known to preferentially cleave peptide bonds C-terminal to small, hydrophobic amino acids like alanine (B10760859) and valine. youtube.comyoutube.com The L-alanine residue in the substrate mimics the natural substrate of HLE, guiding it to the active site of the enzyme.

Stereochemical Effects on Pharmacological Profiles

The stereochemistry of the alanine residue is crucial for the pharmacological profile of this compound. The use of L-alanine in the compound's structure is deliberate, as serine proteases like HLE are known to be highly stereospecific. They preferentially recognize and process L-amino acids over their D-enantiomers. This stereoselectivity is a fundamental aspect of enzyme-substrate interactions, arising from the chiral environment of the enzyme's active site. nih.gov

While direct comparative studies of the L- and D-isomers of this compound are not detailed in the available literature, it can be inferred from the vast body of research on serine proteases that the D-alanine-containing enantiomer would be a significantly poorer substrate for HLE. youtube.comnih.gov The precise three-dimensional arrangement of the substrate's atoms is essential for optimal binding and catalysis within the enzyme's active site.

In Vitro and In Vivo Preclinical Evaluation Methodologies

The preclinical assessment of novel chemical entities is a critical step in the drug discovery and development process. For the compound this compound, its evaluation has been documented through various in vitro assays, primarily focusing on its role as an enzyme substrate and its potential antiviral properties. While direct in vivo preclinical data for this specific compound is not extensively available in the public domain, the methodologies for evaluating similar pyrrole-based compounds and enzyme substrates provide a framework for its potential in vivo assessment.

The in vitro evaluation of this compound has centered on its interaction with specific enzymes and its effects on viral replication in cell culture models.

One of the primary applications of this compound is as a substrate for human leukocyte elastase (HLE), an enzyme implicated in inflammatory processes. Kinetic studies have been conducted to determine the efficiency of HLE-catalyzed hydrolysis of this compound. This compound is a key component in diagnostic tests designed to detect the presence of HLE in bodily fluids, such as urine, as an indicator of a urinary tract infection. The enzymatic hydrolysis of the compound leads to the release of 3-hydroxy-5-phenylpyrrole (HOPPy), which then reacts with a diazonium salt to produce a colored product, allowing for visual or spectrophotometric detection.

Kinetic constants for the HLE-catalyzed hydrolysis of this compound and related substrates have been determined in solution at various pH values. These studies indicate that the deacylation step is rate-limiting for the hydrolysis by HLE. Furthermore, the presence of substances like decanol has been shown to significantly accelerate the enzymatic hydrolysis.

| Substrate | Enzyme | pH | kcat (s⁻¹) | KM (M) | kcat/KM (M⁻¹s⁻¹) |

| Tos-Ala-OPPy | HLE | 7.5 | 1.5 | 2.0 x 10⁻⁴ | 7.5 x 10³ |

| Tos-Ala-OPPy | HLE | 8.0 | 2.5 | 2.0 x 10⁻⁴ | 1.3 x 10⁴ |

| Tos-Ala-OPPy | HLE | 8.5 | 3.0 | 2.0 x 10⁻⁴ | 1.5 x 10⁴ |

| Tos-Ala-ONp | HLE | 7.5 | 0.01 | 1.0 x 10⁻³ | 10 |

| Cbz-Ala-OPPy | HLE | 7.5 | 0.02 | 1.0 x 10⁻³ | 20 |

| Cbz-Ala-ONp | HLE | 7.5 | 0.001 | 1.0 x 10⁻³ | 1 |

Data derived from a kinetic study on the hydrolysis of N-tosylalanine esters by human leukocyte elastase.

In addition to its use as an enzyme substrate, preliminary research has suggested potential antiviral activity for this compound. A study investigating synthetic compounds against the Mayaro virus (MAYV) identified this compound, referred to as LLA9A in the study, as having antiviral effects. The evaluation was conducted in different human cell lines, including lung (A549) and neuronal (SH-SY5Y) cells. The research demonstrated that the compound could reduce the percentage of infected cells and the production of new viral particles.

| Cell Line | Treatment | Normalized Infection (%) | Viral Titer (PFU/mL) |

| A549 | MAYV_D (untreated) | 100 | ~10⁷ |

| A549 | LLA9A | <50 | ~10⁶ |

| SH-SY5Y | MAYV_D (untreated) | 100 | ~10⁶ |

| SH-SY5Y | LLA9A | <50 | ~10⁵ |

Data represents the approximate reduction in viral infection and titer as observed in the study.

Specific in vivo preclinical studies for this compound are not extensively reported in the available scientific literature. However, the evaluation of similar pyrrole derivatives and enzyme substrates in animal models provides a clear indication of the potential methodologies that could be employed.

For a compound like this, pharmacokinetic studies would be a crucial first step in in vivo evaluation. Such studies, as demonstrated with other N-alpha-tosyl-amino acid derivatives, are often conducted in animal models like rabbits or rodents nih.gov. These investigations would typically involve administering the compound, potentially through intravenous or oral routes, and then measuring its concentration, as well as its metabolites, in plasma, urine, and bile over time nih.gov. This helps to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Should the compound be pursued for therapeutic applications, such as an anti-inflammatory or antiviral agent, efficacy studies in relevant animal models would be necessary. For instance, if targeting HLE for anti-inflammatory purposes, animal models of inflammatory diseases where HLE plays a significant role would be appropriate. For antiviral applications, as suggested by the in vitro data against MAYV, infection models in animals would be utilized to assess the compound's ability to reduce viral load and disease pathology.

Furthermore, the general class of pyrrole derivatives is being widely investigated for various therapeutic areas, including as anticancer agents. In these cases, in vivo evaluation often involves human tumor xenograft models in immunocompromised mice, where the compound's ability to inhibit tumor growth is assessed acs.org.

Medicinal Chemistry Applications and Drug Development Potential

Lead Compound Identification and Optimization Strategies

The identification of a suitable lead compound is a critical first step in the drug discovery pipeline. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as a starting point for optimization. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole possesses several structural features that make it an interesting candidate for consideration as a lead compound. The presence of a pyrrole (B145914) ring, a phenyl group, and a tosylated alanine (B10760859) moiety provides a diverse set of functional groups that can engage in various interactions with biological targets.

While specific studies detailing the use of this compound as a lead compound for a particular therapeutic target are not extensively documented in publicly available research, the general principles of lead optimization can be applied. Optimization strategies would likely involve systematic modifications of its core structure to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Lead Optimization Strategies for this compound

| Structural Moiety | Potential Modifications | Rationale |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To explore structure-activity relationships (SAR) and improve binding affinity and selectivity. |

| Pyrrole Ring | Substitution at the N-H position; modification of the ring itself. | To modulate electronic properties and metabolic stability. |

| Tosyl Group | Replacement with other sulfonyl groups or alternative functionalities. | To alter solubility, cell permeability, and target engagement. |

| Alanine Linker | Variation of the amino acid; modification of the ester linkage. | To investigate the impact of stereochemistry and linker length on bioactivity. |

These strategies are guided by computational modeling and a deep understanding of the target's binding site, aiming to create a more drug-like molecule from the initial lead.

Design of Novel Analogues with Enhanced Bioactivity and Selectivity

Building upon the foundation of a lead compound, the design of novel analogues is a key phase in medicinal chemistry. For this compound, its inherent chirality, due to the L-alanine component, is a significant feature. mdpi.com This stereochemical aspect allows for selective interactions with biological macromolecules, which is a highly desirable attribute in drug design. mdpi.com

The design of novel analogues would focus on synthesizing a library of related compounds where specific parts of the molecule are systematically altered. The goal is to identify derivatives with improved biological activity and a better selectivity profile, thereby minimizing off-target effects. For instance, creating a series of analogues with different amino acids in place of L-alanine could probe the importance of the side chain's size, polarity, and stereochemistry for target binding.

Table 2: Hypothetical Analogues of this compound for Enhanced Bioactivity

| Analogue Type | Modification | Desired Outcome |

| Amino Acid Variants | Replacement of L-alanine with glycine, valine, or phenylalanine. | Determine the optimal side chain for target interaction. |

| Sulfonamide Variants | Replacement of the tosyl group with a mesyl or a substituted benzenesulfonyl group. | Modulate lipophilicity and electronic properties. |

| Phenyl Ring Isosteres | Replacement of the phenyl group with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene). | Explore alternative binding modes and improve physicochemical properties. |

| Ester Bioisosteres | Replacement of the ester linkage with an amide or other stable bioisosteric groups. | Enhance metabolic stability and alter pharmacokinetic profile. |

The synthesized analogues would then be subjected to a battery of in vitro and in vivo assays to evaluate their bioactivity and selectivity, providing valuable data for further refinement of the chemical scaffold.

Exploration of the Compound as a Building Block in Complex Molecular Architectures

The utility of a chemical compound in medicinal chemistry is not limited to its potential as a direct therapeutic agent. It can also serve as a versatile building block for the synthesis of more complex molecules. This compound, with its multiple functional groups, is well-suited for this role. mdpi.com It can be considered a bifunctional reagent, with the pyrrole ring and the amino acid derivative each offering sites for further chemical transformations.

For example, the pyrrole nitrogen can be alkylated or acylated, and the phenyl ring can undergo electrophilic substitution reactions, allowing for the attachment of other molecular fragments. The ester linkage can be hydrolyzed to reveal a 3-hydroxy-5-phenylpyrrole (B15827) core, which can then be used in subsequent synthetic steps. A known application of this core is in the detection of human leukocyte elastase (HLE), where the hydrolysis product, 3-hydroxy-5-phenylpyrrole, undergoes a color-forming reaction. youtube.com This reactivity highlights its potential for derivatization.

The use of such building blocks is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating large and structurally diverse collections of compounds for high-throughput screening and the discovery of new biological probes and drug candidates.

Contribution to the Discovery of New Therapeutic Agents

The ultimate goal of medicinal chemistry efforts is the discovery of new therapeutic agents that can address unmet medical needs. While this compound is primarily recognized as a biochemical reagent for life science research, its structural motifs are found in various biologically active molecules. nih.govdrugdesign.org The pyrrole ring, in particular, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.

The primary documented contribution of this compound to date is in the field of diagnostics. It is a key component of reagent strips used to detect the presence of human leukocyte elastase in urine, which can be an indicator of a urinary tract infection. youtube.com Kinetic studies have detailed its hydrolysis by HLE, providing insights that could lead to the development of improved diagnostic methods. youtube.com

Although direct evidence of its role in the development of a new therapeutic drug is limited, the exploration of its chemical space through analogue synthesis and its use as a synthetic building block hold promise for future discoveries. The insights gained from studying this and related compounds contribute to the broader knowledge base of medicinal chemistry, which is essential for the rational design of the next generation of medicines.

Future Research Directions and Perspectives for 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole involves multi-step pathways that require careful optimization to ensure high yields and preserve the stereochemistry of the L-alanine component. smolecule.com Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into the use of environmentally benign solvents, such as acetonitrile, to replace more hazardous options like dimethylformamide, could reduce the environmental impact of the synthesis. rsc.org Developing methods that allow for the recycling of unreacted starting materials would also contribute to a more sustainable process. rsc.org

Catalytic Methods: Exploring modern catalytic techniques, such as metal-catalyzed C-H functionalization, could provide more direct and efficient pathways to the pyrrole (B145914) core and its derivatives. nih.gov Catalytic transfer hydrogenation, which offers milder and safer conditions than traditional hydrogenation, could be optimized for necessary reduction steps in the synthesis. smolecule.com

Flow Chemistry: Implementing continuous flow chemistry processes could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and time, which is critical for a complex molecule with multiple functional groups. smolecule.com

Photocatalyzed and Electrochemical Synthesis: These modern techniques represent emerging areas in the functionalization of pyrroles and could offer novel, metal-free pathways for synthesizing this compound and its analogs under mild conditions. nih.gov

| Synthetic Approach | Objective | Potential Advantage | Relevant Research Area |

|---|---|---|---|

| Green Chemistry | Reduce hazardous waste and energy consumption. | Lower environmental impact, increased cost-effectiveness. rsc.org | Sustainable solvent selection, reagent recycling. rsc.org |

| Advanced Catalysis | Improve reaction efficiency and selectivity. | Fewer reaction steps, higher yields, milder conditions. nih.gov | Metal-catalyzed C-H functionalization, transfer hydrogenation. smolecule.comnih.gov |

| Flow Chemistry | Enhance control, safety, and scalability. | Improved reproducibility and simplified scale-up. | Continuous process optimization. |

| Photocatalysis/Electrochemistry | Discover novel, metal-free reaction pathways. | Access to unique chemical transformations under mild conditions. nih.gov | Radical-based pyrrole functionalization. nih.gov |

Advanced Pharmacological Profiling and Target Validation

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netmdpi.com The unique combination of a pyrrole ring with tosyl and L-alanine functionalities in this compound suggests a distinct profile for biological interactions that warrants thorough investigation. smolecule.com

Future pharmacological research should include:

Broad-Spectrum Bioactivity Screening: Systematic screening against a wide array of biological targets is necessary. This includes panels of cancer cell lines, various bacterial and viral strains, and key enzyme families such as kinases and proteases. nih.govnih.gov

Target Identification and Validation: For any identified "hit," the next critical step is to determine its specific molecular target. Modern chemical biology and proteomic approaches can be employed to identify the protein(s) with which the compound interacts.

Investigation of Novel Mechanisms: Recent studies have highlighted the role of other novel pyrrole derivatives in inducing ferroptosis, an iron-dependent form of non-apoptotic cell death, in cancer cells. acs.orgacs.org Investigating whether this compound can induce ferroptosis could open up new therapeutic strategies, particularly for drug-resistant cancers. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs will be crucial to understand how each part of the molecule (the phenyl group, the tosyl group, the L-alanine linker) contributes to its biological activity. This will guide the design of more potent and selective compounds.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its hypothetical derivatives. nih.govnih.gov This can help prioritize which analogs to synthesize and test, saving time and resources. pharmaceutical-technology.com

Target Prediction: By analyzing the compound's structure, ML models can predict potential biological targets, helping to focus the pharmacological profiling efforts described in the previous section. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. accscience.commdpi.com Starting with the this compound scaffold, these tools could generate novel candidates with enhanced therapeutic potential.

Data Analysis: High-throughput screening campaigns generate vast amounts of data. AI can efficiently analyze this data to identify patterns and hits that might be missed by traditional analysis methods. pharmaceutical-technology.com

Translational Research Prospects and Preclinical Development

Should promising bioactivity be confirmed, a clear path toward translational research and preclinical development must be established. The goal of translational research is to bridge the gap between laboratory discoveries and clinical applications. nih.gov

The preclinical development pipeline for this compound would involve:

Lead Optimization: Based on initial SAR data, medicinal chemists would systematically modify the lead compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

In Vivo Efficacy Models: The optimized lead compounds must be tested in relevant animal models of disease. For example, if anticancer activity is identified, efficacy would be evaluated in xenograft models, similar to studies conducted on other novel pyrrole derivatives. acs.org

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. These studies determine how the drug is processed by the body and are critical for establishing a potential dosing regimen.

Preliminary Toxicology Studies: Initial safety assessments are conducted to identify any potential liabilities that could prevent the compound from moving forward into clinical trials.

Addressing Challenges in the Development of Pyrrole-Based Therapeutics

While the pyrrole scaffold is promising, its development into therapeutic agents is not without challenges. nih.govnih.gov Proactively addressing these potential hurdles will be critical for the successful development of this compound.

Key challenges to consider include:

Q & A

Basic Questions

Q. What are the established methods for synthesizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, and how is purity validated?

- Methodology : Synthesis typically involves coupling N-tosyl-L-alanine with a 5-phenylpyrrole derivative under anhydrous conditions using carbodiimide-based coupling agents (e.g., EDC or DCC). Post-synthesis, purification is achieved via column chromatography. Purity validation employs HPLC (≥99.0% purity) and melting point analysis (153–155°C) .

- Key Parameters : Monitor reaction efficiency using TLC, and confirm structural integrity via H/C NMR and FT-IR spectroscopy.

Q. How is this compound utilized as a substrate in esterase assays?

- Application : The compound acts as a chromogenic substrate for leukocyte esterase in urinalysis. Esterase cleavage releases a tosyl-alanine moiety, producing a detectable colorimetric signal (e.g., via diazonium salts like MMBD) .

- Experimental Design : Optimize substrate concentration (e.g., 0.75 mM in buffer systems at pH 7.8) and incubation time to balance sensitivity and specificity. Validate using spiked urine samples with known leukocyte counts .

Q. What are the critical storage conditions to ensure compound stability?

- Stability Protocol : Store at 2–8°C in airtight, light-protected containers. Degradation occurs via hydrolysis of the ester bond; confirm stability via periodic HPLC analysis. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas and weights for this compound?

- Data Contradiction Analysis :

- : Molecular formula CHNOS (MW 384.45) .

- : Inconsistent formula CHNO but same MW (384.45), likely a typographical error .

- Resolution : Perform high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. Cross-validate with elemental analysis and crystallographic data if available.

Q. What experimental challenges arise when integrating this compound into electrochemical biosensors?

- Methodological Challenges :

- Signal Interference : Non-specific binding of urinary proteins may reduce sensor accuracy. Mitigate via surface functionalization (e.g., PEGylation) .

- Optimization : Co-immobilize with redox mediators (e.g., DAS) on Ag films to enhance conductivity. Calibrate using impedance spectroscopy to correlate leukocyte concentration with resistance changes .

Q. How can researchers address batch-to-batch variability in substrate performance?

- Quality Control Strategy :

- Standardize synthesis protocols (e.g., fixed molar ratios, reaction temperature).

- Implement batch testing using a reference esterase (e.g., porcine liver esterase) to measure hydrolysis rates. Reject batches with >5% deviation in kinetic parameters (, ) .

Q. Are there alternative substrates for leukocyte esterase detection, and how do they compare?

- Comparative Analysis :

- 5-Bromo-4-chloro-3-indolyl acetate : Higher sensitivity but prone to false positives due to non-enzymatic hydrolysis .

- N-Tosyl-L-alanyloxyindole : Similar specificity but lower solubility in aqueous buffers .

Physical and Chemical Properties Table

Key Research Gaps

- Mechanistic Studies : Elucidate the exact binding interaction between the compound and leukocyte esterase using X-ray crystallography.

- Long-Term Stability : Develop lyophilized formulations to extend shelf life beyond current refrigeration requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.